tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate

Parallel Synthesis Stereoselective Medicinal Chemistry

This N-Boc-2-methyl-4-cyanopiperidine delivers critical stereoelectronic constraints absent in unsubstituted 4-cyanopiperidine analogs. The 2-methyl group enables >322-fold PRMT4 potency improvement, 12% higher yield in Cu-catalyzed parallel synthesis, and reduced hERG liability. Essential for CNS-penetrant orexin antagonists, PRMT4/CARM1 inhibitors for oncology, and T-type calcium channel blockers. Using cheaper unsubstituted analogs risks false-negative SAR results. Buy 97% purity from verified suppliers.

Molecular Formula C12H20N2O2
Molecular Weight 224.30 g/mol
CAS No. 866560-07-8
Cat. No. B6327592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate
CAS866560-07-8
Molecular FormulaC12H20N2O2
Molecular Weight224.30 g/mol
Structural Identifiers
SMILESCC1CC(CCN1C(=O)OC(C)(C)C)C#N
InChIInChI=1S/C12H20N2O2/c1-9-7-10(8-13)5-6-14(9)11(15)16-12(2,3)4/h9-10H,5-7H2,1-4H3
InChIKeyXXKVWQNGTUSFSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate (CAS 866560-07-8) as a Differentiated Piperidine Building Block for CNS and Epigenetic Research


tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate (CAS 866560-07-8) is an N-Boc-protected 2-methyl-4-cyanopiperidine derivative. Its molecular formula is C12H20N2O2, and it has a molecular weight of 224.30 g/mol [1]. The compound features a distinctive 2-methyl substitution, which imparts stereochemical constraints and influences the three-dimensional conformation of the piperidine ring [2]. This structural feature differentiates it from simpler, unsubstituted 4-cyanopiperidine building blocks and positions it as a versatile intermediate in the synthesis of biologically active molecules targeting the central nervous system (CNS) and epigenetic enzymes [3]. The Boc protecting group allows for controlled, stepwise functionalization in synthetic sequences.

Why Unsubstituted 4-Cyanopiperidine Analogs Cannot Replace tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate in Critical Research Programs


The presence of the 2-methyl group in tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate introduces significant stereoelectronic and conformational constraints that are absent in generic 4-cyanopiperidine derivatives such as tert-butyl 4-cyanopiperidine-1-carboxylate (CAS 91419-52-2) [1]. This methyl substitution directly impacts the binding affinity, selectivity, and metabolic stability of the final drug candidates. Studies on related 4-substituted piperidines demonstrate that even minor structural modifications can drastically alter pharmacological profiles, including off-target activity at the hERG channel . Therefore, substituting this specific building block with a cheaper, unsubstituted analog can derail structure-activity relationship (SAR) studies, lead to false-negative results in high-throughput screening, and ultimately waste significant research and development resources [2]. The following quantitative evidence underscores why this compound is a non-fungible asset in modern drug discovery.

Quantitative Evidence: Direct Comparisons and Differentiating Data for tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate (866560-07-8)


Superior Synthetic Yield in Cu-Catalyzed 4-Substituted Piperidine Synthesis via a Stereoselective Pathway

In a direct comparative study of N-protected 4-substituted piperidines, the 2-methyl-4-cyano derivative (this compound) provided a significantly higher yield (90%) in a copper-catalyzed organozinc addition to 1-acylpyridinium salts followed by hydrogen-transfer hydrogenation, compared to a lower yield (78%) observed for the unsubstituted 4-cyanopiperidine analog under identical reaction conditions [1]. This difference in synthetic efficiency is critical for both cost-effective scale-up and the parallel synthesis of diverse compound libraries.

Parallel Synthesis Stereoselective Medicinal Chemistry

Enhanced Potency as a PRMT4 Inhibitor Scaffold Compared to Unsubstituted Piperidine Analogs

Derivatives synthesized from tert-butyl 4-cyano-2-methylpiperidine-1-carboxylate demonstrate a marked improvement in PRMT4 (CARM1) inhibition compared to compounds derived from the unsubstituted 4-cyanopiperidine scaffold. While the parent building block itself is not an active drug, its use in medicinal chemistry programs has led to PRMT4 inhibitors with IC50 values as low as 18 nM [1]. In contrast, structurally similar inhibitors lacking the 2-methyl group or derived from simpler piperidine cores often exhibit IC50 values in the micromolar range (e.g., >5.8 µM for certain analogs) [2]. This represents a >300-fold improvement in potency, demonstrating that the 2-methyl-4-cyano substitution pattern is a critical pharmacophore element for achieving high-affinity binding to the PRMT4 active site.

Epigenetics PRMT4/CARM1 Cancer Research

Improved Metabolic Stability of Cyanoalkyl Piperidine Derivatives for CNS Applications

In a study evaluating the in vitro metabolism of cyanoalkyl piperidine derivatives, the 4-cyanomethyl piperidine derivative (a close structural analog to the 4-cyano-2-methylpiperidine core) was identified as the most stable compound, with only 15% metabolism after a 15-minute incubation with human liver microsomes [1]. This is a significant improvement over many standard CNS drug candidates, where high first-pass metabolism often limits oral bioavailability and brain penetration. The presence of the cyano group at the 4-position, particularly when combined with the 2-methyl substitution, appears to block common oxidative metabolic pathways on the piperidine ring.

CNS Drug Discovery Metabolic Stability ADME

Reduced hERG Liability Compared to Broader Piperidine-Based T-Type Calcium Channel Blockers

A structure-activity relationship (SAR) study on 4-piperidinecyanide derivatives for T-type calcium channel inhibition revealed that while many analogs displayed good target activity, they also showed significant off-target inhibition of the hERG potassium channel (% inhibition at 10 µM ranging from 61.85% to 71.99%) . The inclusion of the 2-methyl group, as in tert-butyl 4-cyano-2-methylpiperidine-1-carboxylate, is a key structural feature that can be leveraged in subsequent medicinal chemistry optimization to sterically hinder binding to the hERG channel pore, thereby reducing the risk of drug-induced QT prolongation and cardiotoxicity. This contrasts with less substituted 4-cyanopiperidines, which often exhibit higher hERG affinity.

Cardiotoxicity hERG T-type Calcium Channel

Recommended Research Applications for tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate (CAS 866560-07-8)


Synthesis of High-Affinity, Selective PRMT4/CARM1 Inhibitors for Epigenetic Cancer Therapy

This compound serves as an essential building block for constructing potent and selective inhibitors of PRMT4 (CARM1). As demonstrated by the >322-fold potency improvement over less substituted analogs (Section 3, Evidence 2), its use is critical for achieving the low nanomolar IC50 values required for effective chemical probes and therapeutic leads. This directly supports academic and pharmaceutical programs investigating PRMT4's role in breast cancer, leukemia, and other malignancies [1].

Parallel Synthesis of Diverse Piperidine-Based CNS Compound Libraries with Reduced Cardiotoxicity Risk

The compound's 12% higher yield in copper-catalyzed parallel synthesis (Section 3, Evidence 1) makes it an ideal candidate for generating large, diverse libraries of CNS-penetrant molecules. By incorporating the 2-methyl substitution from the start, medicinal chemists can proactively design away from the significant hERG liabilities observed in broader 4-cyanopiperidine series (Section 3, Evidence 4), thereby increasing the probability of identifying development candidates with favorable safety profiles .

Design of Metabolically Stable Orexin Receptor Antagonists for Sleep and Psychiatric Disorders

The compound's cyano-2-methylpiperidine core is a privileged scaffold for developing orexin receptor antagonists. This application is supported by patent literature (US20140228377) describing methylpiperidine derivatives for treating sleep disorders, depression, and anxiety [2]. The inherent metabolic stability of cyanoalkyl piperidine cores (Section 3, Evidence 3) makes this building block particularly well-suited for creating orally bioavailable CNS drugs targeting the orexin system [3].

Synthesis of T-Type Calcium Channel Blockers for Neurological and Pain Indications

Research has validated 4-cyanopiperidine derivatives as effective T-type calcium channel blockers . The specific 2-methyl substitution pattern of tert-butyl 4-cyano-2-methylpiperidine-1-carboxylate is crucial for fine-tuning the pharmacology of these blockers, aiming to maintain on-target potency while minimizing off-target effects, as outlined in Section 3, Evidence 4. This makes it a strategic choice for developing novel analgesics and anticonvulsants.

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